Lumogallion

Description

Properties

IUPAC Name |

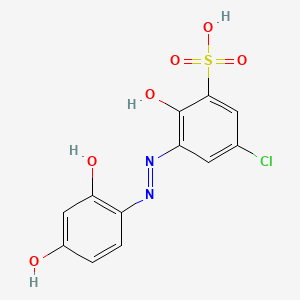

5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O6S/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17/h1-5,16-18H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKYOGBGHUUFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319092 | |

| Record name | Lumogallion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4386-25-8 | |

| Record name | Lumogallion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumogallion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lumogallion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lumogallion: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lumogallion, a fluorescent probe with significant applications in the detection of metal ions, particularly aluminum. This document details its chemical structure, physicochemical properties, and established experimental protocols for its use.

Chemical Structure and Identification

This compound, systematically named 5-chloro-3-[2-(2,4-dihydroxyphenyl)diazenyl]-2-hydroxy-benzenesulfonic acid, is an organic compound widely utilized as a fluorimetric reagent.[1] Its structure features a chelating agent that enables the formation of stable complexes with metal ions.[2]

The chemical identifiers for this compound are summarized below:

| Identifier | Value |

| IUPAC Name | 5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid[3] |

| CAS Number | 4386-25-8[1] |

| Molecular Formula | C₁₂H₉ClN₂O₆S[1] |

| SMILES | C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O |

| InChI | InChI=1S/C12H9ClN2O6S/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17/h1-5,16-18H,(H,19,20,21) |

| InChIKey | OTKYOGBGHUUFPC-UHFFFAOYSA-N |

| Synonyms | NSC 102798, 4-Chloro-6-(2,4-dihydroxyphenyl-azo)-1-hydroxybenzene-2-sulfonic acid, 2,2′,4′-Trihydroxy-5-chloroazobenzene-3-sulfonic Acid |

Physicochemical and Spectroscopic Properties

This compound is a solid compound with distinct spectroscopic characteristics that are central to its function as a fluorescent probe. Upon binding with metal ions such as aluminum (Al³⁺), the resulting complex exhibits a significant fluorescence signal.

| Property | Value |

| Molecular Weight | 344.73 g/mol |

| Purity | ≥98% |

| Excitation Wavelength (λex) | ~500 nm |

| Emission Wavelength (λem) | ~590 nm |

| Maximum Absorbance (λmax) | 261, 409 nm |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): insoluble |

Mechanism of Metal Ion Detection

This compound functions as a chemosensor. The binding of a metal ion to the organic molecule alters its electronic structure, leading to a change in its fluorescence properties. This process, often involving chelation-induced charge transfer, results in a "turn-on" fluorescence response, where the fluorescence intensity is significantly enhanced upon complexation.

Caption: Mechanism of this compound fluorescence upon binding to a metal ion.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in detecting aluminum in biological samples.

Staining of Intracellular Aluminum in Cell Culture

This protocol is adapted for the detection of aluminum adjuvants in a monocytic cell line (e.g., THP-1).

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., THP-1)

-

Aluminum adjuvant

-

Confocal microscope

Procedure:

-

Culture THP-1 cells and expose them to the aluminum adjuvant for a specified period (e.g., 4 to 24 hours).

-

Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to a final concentration of 5-10 µM.

-

Remove the medium from the cells and add the this compound-containing medium.

-

Incubate the cells for 60 minutes in the dark.

-

Wash the cells twice with PBS for 15 minutes each to remove excess stain.

-

Image the cells using a confocal laser scanning microscope with an excitation wavelength of 488 nm and an emission detection range of 520-620 nm.

Detection of Aluminum in Plant Root Tissue

This protocol is designed for the in situ localization of aluminum in plant roots, such as soybean.

Materials:

-

This compound stock solution (10 mM)

-

Acetate buffer (0.1 M, pH 5.2)

-

Plant seedlings

-

Citrate solution (10 mM)

-

Confocal laser scanning microscope

Procedure:

-

Expose plant roots to a solution containing a known concentration of Al³⁺ for a duration ranging from 30 minutes to 72 hours.

-

Wash the roots with a 10 mM citrate solution to remove apoplastic aluminum.

-

Prepare a 10 µM this compound staining solution in 0.1 M acetate buffer (pH 5.2).

-

Immerse the root tips in the this compound solution and incubate for 60 minutes in the dark.

-

Rinse the stained root sections twice with acetate buffer for 15 minutes each.

-

Mount the samples on a slide and observe under a confocal laser scanning microscope. Use an excitation wavelength of 488 nm and an emission wavelength of 520 nm.

References

An In-Depth Technical Guide to the Lumogallion Mechanism of Action for Aluminum Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe Lumogallion and its mechanism of action in the detection of aluminum. The document details the underlying chemical principles, quantitative parameters, and detailed experimental protocols for its application in various research settings.

Core Mechanism of Action

This compound (4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid) is a highly sensitive and selective fluorescent probe for the detection of trivalent aluminum ions (Al³⁺). The fundamental principle of its operation lies in the formation of a stable 1:1 stoichiometric complex between this compound and Al³⁺.[1] This complexation event leads to a significant enhancement of fluorescence intensity, allowing for the quantitative determination of aluminum.

The interaction is a chelation reaction where the aluminum ion coordinates with the oxygen atoms of the hydroxyl and azo groups of the this compound molecule. This binding restricts the intramolecular rotation and vibration of the this compound molecule, leading to a rigid structure that promotes fluorescence emission upon excitation. In its unbound state, this compound exhibits minimal fluorescence. The formation of the Al³⁺-Lumogallion complex results in a distinct orange fluorescence, which can be measured to quantify the concentration of aluminum.

Below is a diagram illustrating the reaction between this compound and Aluminum.

Caption: Reaction of this compound with Al³⁺ to form a fluorescent complex.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the this compound-based detection of aluminum, compiled from various studies.

| Parameter | Value | Reference/Notes |

| Stoichiometry (Al³⁺:this compound) | 1:1 | [1] |

| Excitation Maximum (λex) | ~500 nm | [1][2][3] |

| Emission Maximum (λem) | ~575 - 590 nm | |

| Stability Constant (log K) | 7.76 (at pH 2-5.7) | |

| Detection Limit (Water Samples) | 0.05 µg/L | |

| 0.7 nM | ||

| Detection Limit (Biological Samples) | 0.45 pg (HPLC) | |

| ~2 nM (in seawater) |

Experimental Protocols

This section provides detailed methodologies for the detection of aluminum using this compound in both aqueous solutions and cellular contexts.

Protocol for Aluminum Detection in Water Samples

This protocol is adapted from established fluorometric methods for the determination of aluminum in natural, drinking, and wastewater.

Materials:

-

FLUORAT®-02 Analyzer or equivalent spectrofluorometer

-

Certified aluminum ion standard solution (1 g/L)

-

This compound solution (0.25 mmol/L)

-

Acetate buffer (pH 4.6–4.9)

-

Ascorbic acid solution (2 g/L) (to mask iron interference)

-

Hydrochloric acid (for sample preservation)

-

Distilled, deionized water

-

Polyethylene or PTFE containers for sample collection

Procedure:

-

Sample Collection and Preservation:

-

Collect water samples in clean polyethylene or PTFE containers.

-

For total aluminum determination, preserve the sample by adding concentrated hydrochloric acid (1 mL per 1 L of sample).

-

-

Preparation of Reagents:

-

Prepare a 0.25 mmol/L this compound solution in distilled, deionized water.

-

Prepare an acetate buffer solution and adjust the pH to 4.6–4.9.

-

Prepare a 2 g/L ascorbic acid solution.

-

-

Calibration:

-

Prepare a series of standard solutions with known aluminum concentrations (e.g., 0.0, 0.1, 0.5, 1.0 mg/L) by diluting the certified aluminum standard solution.

-

To 10 mL of each standard and a blank (distilled, deionized water), add the reagents in the following proportion: 4 parts sample/standard, 1 part ascorbic acid solution, 2 parts this compound solution, and 2 parts acetate buffer.

-

Allow the solutions to stand for at least 45 minutes to 1 hour for the complex to form.

-

Measure the fluorescence intensity of each standard at an excitation wavelength of ~500 nm and an emission wavelength of ~580 nm.

-

Construct a calibration curve by plotting fluorescence intensity versus aluminum concentration.

-

-

Sample Analysis:

-

If the sample was preserved with acid, take an aliquot and adjust the pH to the working range of the buffer.

-

Treat the water sample in the same manner as the standards (add ascorbic acid, this compound, and acetate buffer).

-

Measure the fluorescence intensity of the sample after the incubation period.

-

Determine the aluminum concentration in the sample using the calibration curve.

-

The workflow for this protocol is illustrated in the diagram below.

Caption: A streamlined workflow for quantifying aluminum in water samples.

Protocol for Fluorescent Staining of Intracellular Aluminum in Mammalian Cells

This protocol provides a general guideline for the visualization of intracellular aluminum in cultured mammalian cells using this compound staining and fluorescence microscopy.

Materials:

-

Cultured mammalian cells (e.g., V79, THP-1)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

This compound staining solution (e.g., 5-10 µM this compound in acetate buffer, pH 5.2)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency on a suitable substrate for microscopy (e.g., glass coverslips, chamber slides).

-

Expose the cells to the aluminum-containing compound of interest for the desired duration. Include a vehicle-treated control.

-

-

Cell Fixation:

-

Aspirate the cell culture medium.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS to remove the fixative.

-

-

This compound Staining:

-

Prepare the this compound staining solution. The optimal concentration may need to be determined empirically but is typically in the low micromolar range (e.g., 5-10 µM).

-

Incubate the fixed cells with the this compound staining solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with acetate buffer to remove unbound this compound.

-

-

Counterstaining and Mounting:

-

(Optional) Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope.

-

Use a filter set appropriate for this compound (Excitation: ~490-500 nm, Emission: ~570-600 nm) to observe the orange fluorescence of the Al³⁺-Lumogallion complex.

-

If a counterstain was used, use the appropriate filter set for its visualization (e.g., DAPI).

-

The logical flow of this cellular staining protocol is depicted below.

Caption: Logical progression of steps for staining intracellular aluminum.

Concluding Remarks

This compound serves as a robust and sensitive tool for the detection and quantification of aluminum in a diverse range of samples. Its mechanism of action, centered on the formation of a highly fluorescent 1:1 complex with Al³⁺, provides a reliable basis for various analytical techniques. The protocols outlined in this guide offer a starting point for researchers to apply this methodology in their specific areas of investigation. Further optimization of experimental conditions may be necessary depending on the sample matrix and the instrumentation used. The continued application of this compound is expected to contribute to a deeper understanding of the roles of aluminum in biological and environmental systems.

References

- 1. The Identification of Aluminum in Human Brain Tissue Using this compound and Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Determination of serum and urinary aluminum by HPLC with fluorometric detection of Al-lumogallion complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lumogallion-Aluminum Complex: A Technical Guide to its Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core fluorescence properties of the Lumogallion-aluminum complex, a widely utilized tool for the sensitive detection of aluminum in various matrices. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to support researchers in their understanding and application of this important analytical complex.

Core Fluorescence and Physicochemical Properties

The formation of a stable 1:1 complex between this compound (4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid) and aluminum (Al³⁺) results in a significant enhancement of fluorescence, making it a highly sensitive method for aluminum quantification.[1] This phenomenon, known as chelation-enhanced fluorescence (CHEF), is attributed to the rigidization of the this compound molecule upon binding to aluminum, which reduces non-radiative decay pathways and promotes the radiative emission of absorbed energy.

The complex is known for its high stability, with a reported stability constant (log K) of approximately 7.76 over a pH range of 2 to 5.7.[1] This high stability allows for the detection of aluminum even in the presence of some organic ligands.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound-aluminum complex based on available literature.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | ~500 nm | Optimal excitation can vary slightly depending on the solvent and pH. Ranges from 490 nm to 507 nm have been reported.[2][3] |

| Emission Wavelength (λem) | ~575 - 590 nm | The emission peak can also shift slightly with environmental conditions. Reported values include 567 nm, 575 nm, and 590 nm. |

| Stoichiometry (this compound:Al³⁺) | 1:1 | This has been confirmed by methods such as Job's plot. |

| Stability Constant (log K) | ~7.76 | Measured over a pH range of 2 to 5.7. |

| Photoluminescence Quantum Yield (Φf) | Not explicitly reported in the reviewed literature. | The strong fluorescence enhancement upon complexation suggests a significant quantum yield; however, a precise value is not readily available in the public domain. For comparison, other fluorescent aluminum complexes have reported quantum yields ranging from 0.29 to near-unity, though these are different molecular structures. |

| Optimal pH for Complex Formation | ~5.0 - 5.2 | Acetate buffer is commonly used to maintain this pH. |

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the preparation and fluorometric analysis of the this compound-aluminum complex.

Reagent Preparation

-

This compound Stock Solution (e.g., 1 mM): Dissolve the appropriate amount of this compound powder in deionized water or a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.2). Store in a dark container to prevent photodegradation.

-

Aluminum Standard Stock Solution (e.g., 1000 ppm): Use a certified aluminum standard solution or dissolve a known weight of a high-purity aluminum salt (e.g., AlCl₃) in deionized water with a small amount of acid (e.g., HCl) to prevent hydrolysis.

-

Acetate Buffer (e.g., 0.1 M, pH 5.2): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions. Adjust the pH as necessary.

Preparation of the this compound-Aluminum Complex for Measurement

-

To a series of volumetric flasks, add increasing volumes of the aluminum standard solution to create a calibration curve. Include a blank with no aluminum.

-

Add a fixed volume of the this compound stock solution to each flask. The final concentration of this compound should be in excess of the highest aluminum concentration to ensure all aluminum is complexed.

-

Add acetate buffer (pH 5.2) to each flask to dilute to the final volume.

-

Allow the solutions to incubate in the dark for a specified period (e.g., 60 minutes) to ensure complete complex formation.

Spectrofluorometric Analysis

-

Set the excitation wavelength of the spectrofluorometer to approximately 500 nm and the emission wavelength to scan a range that includes the expected peak (e.g., 550-650 nm) to determine the precise emission maximum.

-

Alternatively, set the emission wavelength to the known maximum (e.g., 580 nm) and scan the excitation spectrum to confirm the optimal excitation wavelength.

-

Measure the fluorescence intensity of the blank and the aluminum standards at the determined optimal excitation and emission wavelengths.

-

Plot the fluorescence intensity versus the aluminum concentration to generate a calibration curve.

-

Measure the fluorescence intensity of the unknown sample prepared in the same manner as the standards and determine its aluminum concentration from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the fluorometric determination of aluminum using this compound.

Caption: Experimental workflow for aluminum quantification.

Chelation-Enhanced Fluorescence (CHEF) Mechanism

The diagram below illustrates the proposed mechanism for the fluorescence of the this compound-aluminum complex.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

References

An In-Depth Technical Guide to the Excitation and Emission Spectra of Lumogallion for Researchers, Scientists, and Drug Development Professionals

Introduction

Lumogallion, with the chemical name 4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid, is a fluorescent probe renowned for its high sensitivity and selectivity in detecting metal ions, most notably aluminum (Al³⁺). Upon chelation with aluminum, the resulting complex exhibits a significant increase in fluorescence intensity, making it an invaluable tool in various scientific disciplines, including environmental analysis, cellular biology, and neurodegenerative disease research. This technical guide provides a comprehensive overview of the excitation and emission properties of this compound, detailed experimental protocols for its use in fluorescence spectroscopy, and the underlying chemical interactions.

Photophysical Properties of the this compound-Aluminum Complex

The fluorescence of this compound is significantly enhanced upon the formation of a complex with aluminum ions. This phenomenon, known as chelation-enhanced fluorescence (CHEF), arises from the rigidification of the molecular structure upon metal binding, which reduces non-radiative decay pathways and consequently increases the fluorescence quantum yield. The stoichiometry of the this compound-aluminum complex has been determined to be 1:1, meaning one ion of aluminum binds to one molecule of this compound.

Excitation and Emission Spectra

The excitation and emission spectra of the this compound-aluminum complex are key to its application as a fluorescent probe. While the precise maxima can vary slightly depending on experimental conditions such as pH and solvent, the general spectral characteristics are well-documented.

Upon binding to Al³⁺, the complex can be excited by light in the blue-green region of the spectrum, leading to a characteristic orange fluorescence emission. The broad emission spectrum ranges from approximately 520 nm to 650 nm[1][2].

Table 1: Summary of Quantitative Data for the this compound-Aluminum Complex

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~490 - 507 nm | Dependent on experimental conditions. Values of 490 nm, 500 nm, and 507 nm have been reported[1][3][4]. |

| Emission Maximum (λem) | ~567 - 590 nm | Dependent on experimental conditions. Values of 575 nm, 580 nm, and 590 nm are commonly cited. |

| Stokes Shift | ~70 - 100 nm | Calculated as the difference between the emission and excitation maxima. |

| Stoichiometry (this compound:Al³⁺) | 1:1 | The maximal fluorescence intensity is observed at a 1:1 concentration ratio. |

| Fluorescence Quantum Yield (ΦF) | Not readily available in the reviewed literature. | The quantum yield is a measure of the efficiency of fluorescence. While a specific value for the this compound-aluminum complex is not reported in the literature reviewed, it can be determined experimentally. |

Signaling Pathway: Chelation of Aluminum by this compound

The fundamental interaction enabling the use of this compound as a fluorescent probe for aluminum is a chelation reaction. This compound acts as a ligand, binding to the aluminum ion to form a stable, fluorescent complex. This simple yet effective signaling pathway is the basis for the detection and quantification of aluminum in various samples.

Experimental Protocols

The following section outlines a detailed methodology for the key experiments involving the use of this compound for the detection of aluminum via fluorescence spectroscopy.

Preparation of Reagents

-

This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in a suitable solvent, such as 50 mM PIPES buffer (pH 7.4) or 0.1 M acetate buffer (pH 5.2). Store this solution in the dark to prevent photodegradation. For long-term storage, aliquots can be kept at -20°C for up to a month or -80°C for up to six months.

-

Buffer Solution (0.1 M Acetate Buffer, pH 5.2): To prepare the acetate buffer, mix appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a final pH of 5.2. This buffer is commonly used to maintain optimal pH for the formation of the this compound-aluminum complex.

-

Aluminum Standard Solutions: Prepare a series of aluminum standard solutions of known concentrations by diluting a certified aluminum standard with the acetate buffer. These will be used to generate a calibration curve.

Experimental Workflow for Fluorescence Measurement

The following workflow outlines the steps for measuring the fluorescence of the this compound-aluminum complex.

Detailed Procedure for Fluorescence Spectroscopy

-

Sample and Standard Preparation: Prepare a series of aluminum standards and the unknown sample in the 0.1 M acetate buffer (pH 5.2).

-

Incubation: To each standard and sample solution, add the this compound working solution (e.g., to a final concentration of 10 µM). Mix thoroughly and incubate the solutions in the dark for a specific period, for instance, 60 minutes, to allow for complete complex formation.

-

Instrumentation Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time to ensure stable output.

-

Set the excitation wavelength to the desired value (e.g., 490 nm).

-

Set the emission wavelength to the desired value (e.g., 580 nm) or scan a range (e.g., 520 nm to 650 nm) to observe the full emission spectrum.

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity, while wider slits increase the signal but may reduce resolution. A good starting point is 5 nm for both.

-

-

Measurement:

-

Use a quartz cuvette for the measurements.

-

First, measure the fluorescence of a blank solution (acetate buffer with this compound but without aluminum) to determine the background fluorescence.

-

Measure the fluorescence intensity of each of the aluminum standards and the unknown sample.

-

-

Data Analysis:

-

Subtract the blank fluorescence from all standard and sample readings.

-

Plot a calibration curve of fluorescence intensity versus aluminum concentration for the standards.

-

Use the linear regression of the calibration curve to determine the aluminum concentration in the unknown sample.

-

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. A Highly Fluorescent Dinuclear Aluminium Complex with Near‐Unity Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unequivocal imaging of aluminium in human cells and tissues by an improved method using morin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Identification of Aluminum in Human Brain Tissue Using this compound and Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Lumogallion: A Technical Guide to its Discovery, History, and Application as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumogallion, chemically known as 4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid, is a highly sensitive fluorescent probe renowned for its specificity in detecting aluminum (Al³⁺) and other metal ions. Its ability to form a fluorescent complex with aluminum has made it an invaluable tool in various scientific disciplines, from environmental monitoring to neurodegenerative disease research. This technical guide provides an in-depth overview of the discovery, history, photophysical properties, and experimental applications of this compound as a fluorescent probe.

Discovery and History

Mechanism of Fluorescence

This compound functions as a fluorescent probe through a process of complexation and subsequent fluorescence enhancement. In its free form, the molecule exhibits minimal fluorescence. However, upon binding with a target ion like aluminum (Al³⁺), a stable 1:1 complex is formed[1]. This complexation alters the electronic structure of the this compound molecule, leading to a significant increase in its fluorescence quantum yield. The binding of Al³⁺ restricts the intramolecular rotation and other non-radiative decay pathways of the excited state, thereby promoting the emission of photons as fluorescence. This compound acts as a planar tridentate ligand, coordinating with the aluminum ion through its two phenolic oxygen ions and the azo group, forming a rigid complex ring structure that enhances its fluorescent properties.

Photophysical and Chemical Properties

The utility of this compound as a fluorescent probe is defined by its distinct photophysical and chemical characteristics. These properties are crucial for designing experiments and interpreting results accurately.

| Property | Value | Conditions/Notes |

| Chemical Formula | C₁₂H₉ClN₂O₆S | |

| Molar Mass | 344.73 g/mol | |

| Excitation Wavelength (λex) | ~500 nm | Varies slightly with solvent and pH. |

| Emission Wavelength (λem) | ~590 nm | Results in a characteristic orange fluorescence. |

| Binding Stoichiometry (this compound:Al³⁺) | 1:1 | |

| Limit of Detection (LOD) for Al³⁺ | As low as 0.7 nM | In natural waters with micelle enhancement. Can be as low as 0.45 pg with HPLC-based detection. |

Experimental Protocols

The following are detailed methodologies for the application of this compound in staining cultured cells and tissue sections for the detection of aluminum.

Staining of Adherent Cultured Cells

This protocol is adapted for the detection of intracellular aluminum in adherent cell lines, such as THP-1 monocytes.

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable solvent like DMSO)

-

Cell culture medium (e.g., R10 medium)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Glass coverslips or chamber slides

Procedure:

-

Cell Culture: Culture adherent cells on sterile glass coverslips or chamber slides to the desired confluency.

-

Aluminum Exposure (Optional): If investigating aluminum uptake, incubate the cells with the desired concentration of an aluminum compound (e.g., aluminum adjuvants) for a specified period (e.g., 4-24 hours).

-

This compound Staining:

-

Prepare a working solution of this compound in cell culture medium. A final concentration of 5-10 µM is often effective.

-

Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a period ranging from 1 to 16 hours at 37°C. Overnight incubation is often suggested to allow for diffusion and binding to intracellular aluminum.

-

-

Washing: Gently wash the cells two to three times with PBS to remove unbound this compound.

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells.

-

Mount the coverslips onto glass slides using an appropriate mounting medium, optionally containing DAPI for nuclear staining.

-

-

Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~500 nm, Emission: ~590 nm) and DAPI (if used).

Staining of Brain Tissue Sections

This protocol is designed for the detection of aluminum in paraffin-embedded or cryosectioned brain tissue.

Materials:

-

This compound staining solution (e.g., 100 µM to 1 mM in 50 mM PIPES buffer, pH 7.4)

-

PIPES buffer (50 mM, pH 7.4)

-

Xylene (for paraffin sections)

-

Ethanol series (100%, 95%, 70%, 50%) for rehydration

-

Deionized water

-

Mounting medium with DAPI (optional)

Procedure:

-

Tissue Preparation:

-

Paraffin-embedded sections: Deparaffinize the tissue sections by immersing them in xylene, followed by rehydration through a graded ethanol series (100% to 50%) and finally in deionized water.

-

Cryosections: Bring the sections to room temperature and allow them to air dry.

-

-

This compound Staining:

-

Incubate the rehydrated tissue sections in the this compound staining solution for 45 minutes to 24 hours in the dark at room temperature. The optimal incubation time may need to be determined empirically.

-

-

Washing:

-

Rinse the sections in PIPES buffer to remove excess stain.

-

Perform two to three further washes in PIPES buffer for 5-15 minutes each.

-

-

Counterstaining (Optional): If desired, counterstain the nuclei with DAPI.

-

Mounting:

-

Dehydrate the sections through a graded ethanol series and clear with xylene (for permanent mounting).

-

Alternatively, for aqueous mounting, directly mount the coverslip with an aqueous mounting medium.

-

-

Imaging: Observe the stained sections under a fluorescence microscope using filter sets appropriate for this compound's excitation and emission spectra. Aluminum deposits will appear as characteristic orange fluorescence.

Visualizations

Signaling Pathway of this compound-Aluminum Complex Formation

Caption: Formation of the fluorescent this compound-Aluminum complex.

Experimental Workflow for Aluminum Detection in Cells

References

- 1. microscopeinternational.com [microscopeinternational.com]

- 2. The Identification of Aluminum in Human Brain Tissue Using this compound and Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aluminum Accumulation at Nuclei of Cells in the Root Tip. Fluorescence Detection Using this compound and Confocal Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Lumogallion: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Lumogallion is a highly sensitive fluorescent reagent primarily utilized for the detection of metal ions, most notably aluminum (Al³⁺) and gallium (Ga³⁺). Its chemical structure allows it to form stable, fluorescent complexes with these ions, enabling their quantification and visualization in a variety of samples.

| Identifier | Value |

| CAS Number | 4386-25-8 |

| Molecular Formula | C₁₂H₉ClN₂O₆S |

Physicochemical and Spectroscopic Properties

This compound's utility as a fluorescent probe is defined by its specific excitation and emission characteristics upon binding to target metal ions. The table below summarizes key quantitative data related to its use in aluminum detection.

| Parameter | Value | Reference |

| Molar Mass | 344.73 g/mol | N/A |

| Excitation Wavelength (Al³⁺ complex) | ~500 nm | [1] |

| Emission Wavelength (Al³⁺ complex) | ~590 nm | [1] |

| Detection Limit for Aluminum in Water | As low as 0.7 nM | [2] |

| Optimal pH for Al³⁺ Complex Formation | 5.2 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the detection of aluminum in various sample types using this compound.

General Protocol for Aluminum Detection in Aqueous Samples

This protocol outlines the fundamental steps for the fluorometric determination of aluminum in water samples.

Materials:

-

This compound stock solution

-

Acetate buffer (0.1 M, pH 5.2)[3]

-

Sample containing unknown aluminum concentration

-

Fluorometer or confocal laser microscope

Procedure:

-

Prepare a working solution of this compound by dissolving it in the 0.1 M acetate buffer.

-

Incubate the sample with the this compound solution (e.g., 10 µM final concentration) for 60 minutes in the dark.

-

If necessary, wash the sample with acetate buffer to remove unbound this compound.

-

Measure the fluorescence intensity using a fluorometer or visualize the complex using a confocal laser microscope with an excitation wavelength of approximately 488 nm and an emission detection range centered around 520-590 nm.

Staining of Aluminum in Plant Root Tissues

This method is adapted for the visualization of aluminum accumulation in plant root cells.

Materials:

-

Plant seedlings

-

Aluminum chloride (AlCl₃) solution for treatment

-

0.1 M Acetate buffer (pH 5.2)

-

This compound staining solution (10 µM in acetate buffer)

-

Fixative solution (e.g., 2.5% paraformaldehyde in MOPS buffer)

-

Confocal laser microscope

Procedure:

-

Treat plant seedlings with the desired concentration of AlCl₃ for a specific duration.

-

Excise root tips and wash them thoroughly with the nutrient medium or buffer to remove external aluminum.

-

Fix the root tips in the fixative solution for 12 hours at 4°C.

-

Wash the fixed root tips with buffer to remove the fixative.

-

Stain the root sections with the 10 µM this compound solution for 60 minutes at 50°C in the dark.

-

Rinse the stained sections twice with acetate buffer for 15 minutes each.

-

Mount the sections on a slide and observe under a confocal laser microscope using appropriate filter sets (e.g., excitation at 488 nm and emission at 505-550 nm).

Detection Mechanism and Workflow

This compound does not participate in a biological signaling pathway in the traditional sense. Instead, its utility is based on a direct chemical interaction with the target ion. The workflow for its use in aluminum detection is a straightforward process of binding and subsequent fluorescence measurement.

Caption: Experimental workflow for aluminum detection using this compound.

References

- 1. The Identification of Aluminum in Human Brain Tissue Using this compound and Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved fluorimetric determination of dissolved aluminium by micelle-enhanced this compound complex in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Solubility and stability of Lumogallion in different solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumogallion, a sulfonated azo dye, is a highly sensitive fluorescent probe primarily utilized for the detection and quantification of metal ions, most notably aluminum. Its application in various analytical techniques, from environmental monitoring to biological imaging, necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the solubility and stability of this compound in different solvents, offering critical data and experimental protocols to aid researchers in its effective application.

Chemical Structure and Properties

-

IUPAC Name: 4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid

-

Molecular Formula: C₁₂H₉ClN₂O₆S

-

Molecular Weight: 344.73 g/mol

-

Appearance: Solid

-

Fluorescent Properties: this compound itself exhibits fluorescence, which is significantly enhanced upon chelation with metal ions like aluminum. The this compound-aluminum complex has an excitation maximum around 500 nm and an emission maximum around 590 nm.

Solubility of this compound

The solubility of this compound is a critical parameter for the preparation of stock and working solutions. As a sulfonated compound, its solubility is influenced by the polarity of the solvent and the pH of aqueous solutions.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various common laboratory solvents.

| Solvent | Chemical Class | Solubility (g/L) | Molar Solubility (M) | Temperature | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | 10 | ~0.029 | Ambient | - |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 10 - 100 | ~0.029 - 0.29 | Ambient | Solubility can be increased with warming and sonication. |

| Ethanol | Polar Protic | 1 | ~0.0029 | Ambient | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | Insoluble | - | Ambient | This compound is poorly soluble in neutral aqueous solutions. |

Note: The solubility of sulfonated azo dyes in aqueous solutions is highly pH-dependent. The presence of the sulfonic acid group suggests that this compound's solubility in water will increase significantly in alkaline conditions due to deprotonation and formation of a more soluble salt.

Experimental Protocol: Saturated Shake-Flask Method for Solubility Determination

This method is a standard and reliable technique for determining the solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Spectrophotometer or HPLC system for quantification

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of glass vials.

-

Solvent Addition: Add a known volume of the solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at the λmax of this compound) or HPLC.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Workflow for Shake-Flask Solubility Determination.

Stability of this compound

The stability of this compound is crucial for its reliable use as a fluorescent probe. Degradation can lead to a loss of fluorescence and the formation of interfering byproducts. The stability is influenced by factors such as pH, light, and temperature.

pH Stability

While specific studies on the pH stability of free this compound are limited, the stability of its complex with aluminum provides some insights. The Al-Lumogallion complex is reported to be highly stable over a pH range of 2 to 5.7. As a sulfonated azo dye, this compound is expected to be susceptible to degradation under extreme pH conditions (highly acidic or alkaline).

Photostability

Azo dyes are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) or high-intensity visible light can lead to the cleavage of the azo bond and other photochemical reactions, resulting in a loss of color and fluorescence. It is recommended to store this compound solutions protected from light.

Thermal Stability

Elevated temperatures can accelerate the degradation of organic molecules, including this compound. Stock solutions are best stored at low temperatures to prolong their shelf life.

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values over time.

Objective: To determine the degradation kinetics of this compound at various pH levels.

Materials:

-

This compound stock solution

-

A series of buffers with different pH values (e.g., pH 4, 7, and 10)

-

Constant temperature incubator or water bath

-

HPLC system with a UV-Vis or fluorescence detector

-

pH meter

Methodology:

-

Sample Preparation: Prepare a series of working solutions of this compound by diluting the stock solution in the different pH buffers.

-

Initial Analysis (t=0): Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial concentration of this compound.

-

Incubation: Store the remaining solutions in the dark at a constant temperature (e.g., 25 °C or an elevated temperature for accelerated studies).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each solution and analyze it by HPLC.

-

Data Analysis: Plot the concentration of this compound as a function of time for each pH.

-

Kinetic Modeling: Determine the degradation rate constant (k) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

-

pH-Rate Profile: Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile, which illustrates the pH-dependency of this compound's stability.

Workflow for pH-Dependent Stability Testing.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. While quantitative data is available for some organic solvents, further research is needed to establish a comprehensive solubility profile, particularly in aqueous solutions at various pH levels. The provided experimental protocols offer a framework for researchers to determine these critical parameters in their own laboratories. A thorough understanding of this compound's solubility and stability is paramount for its successful application in sensitive analytical and bio-imaging techniques.

A Technical Guide to Lumogallion Fluorescence for Metal Ion Sensing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Lumogallion as a fluorescent probe for the sensitive and selective detection of metal ions, with a particular focus on aluminum (Al³⁺) and gallium (Ga³⁺). This document provides a comprehensive overview of the underlying fluorescence mechanisms, detailed experimental protocols, and a quantitative analysis of its performance, making it an essential resource for researchers in analytical chemistry, environmental science, and biomedical fields.

Core Principle: Chelation-Enhanced Fluorescence (CHEF)

The primary mechanism governing the fluorescence of this compound in the presence of specific metal ions is Chelation-Enhanced Fluorescence (CHEF) . In its free state, the this compound molecule possesses rotational and vibrational freedom around its chemical bonds. Upon excitation with light, the absorbed energy is readily dissipated through these non-radiative pathways (e.g., internal conversion and vibrational relaxation), resulting in weak fluorescence emission.

Upon the introduction of a target metal ion, such as Al³⁺, a stable chelate complex is formed. This compound acts as a ligand, coordinating with the metal ion through its oxygen and nitrogen donor atoms. This chelation process imposes a rigid, planar structure on the this compound molecule. The restriction of intramolecular rotation and vibration significantly reduces the efficiency of non-radiative decay pathways. Consequently, a much larger fraction of the absorbed energy is emitted as fluorescence, leading to a dramatic "turn-on" of the fluorescence signal. The binding stoichiometry between this compound and Al³⁺ has been determined to be 1:1.[1]

While CHEF is the dominant mechanism, other photophysical processes can influence the fluorescence output of molecular probes. Two such related mechanisms are:

-

Photoinduced Electron Transfer (PET): In some fluorescent sensors, a donor and an acceptor moiety are present. Upon excitation, an electron can be transferred from the donor to the acceptor, a process that quenches fluorescence. When a metal ion binds to the donor, its electron-donating ability is suppressed, inhibiting the PET process and leading to fluorescence enhancement.

-

Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton within the molecule in its excited state, leading to a tautomeric form with a different emission wavelength. The presence of metal ions can influence the ESIPT equilibrium, causing a change in the fluorescence spectrum.

For this compound, the significant fluorescence enhancement upon metal ion binding is best described by the CHEF mechanism, where the rigidification of the molecular structure is the key factor.

Quantitative Data for Metal Ion Sensing

The performance of this compound as a fluorescent sensor is characterized by several key parameters, including its limit of detection (LOD), binding affinity, and spectral properties. The following tables summarize the quantitative data for the detection of Al³⁺ and Ga³⁺ using this compound.

Table 1: Performance Characteristics of this compound for Aluminum (Al³⁺) Sensing

| Parameter | Value | Conditions | Reference |

| Limit of Detection (LOD) | 0.7 nM | In the presence of Triton X-100 surfactant | [2] |

| Limit of Detection (LOD) | 0.05 µg/L | Aqueous solution | [3] |

| Binding Stoichiometry | 1:1 | --- | [1] |

| Excitation Wavelength (λex) | ~500 nm | --- | [4] |

| Emission Wavelength (λem) | ~575-590 nm | --- | |

| Optimal pH | ~5.0 ± 0.5 | --- |

Table 2: Performance Characteristics of this compound for Gallium (Ga³⁺) Sensing

| Parameter | Value | Conditions | Reference |

| Limit of Detection (LOD) | Not explicitly stated, but used for simultaneous determination with Al³⁺ | Phase-resolved fluorimetry | |

| Binding Stoichiometry | 1:1 (inferred) | --- | |

| Excitation Wavelength (λex) | Similar to Al³⁺ complex | --- | |

| Emission Wavelength (λem) | Similar to Al³⁺ complex, with severe spectral overlap | --- | |

| Optimal pH | Similar to Al³⁺ complex | --- |

Experimental Protocols

This section provides detailed methodologies for the detection of Al³⁺ and Ga³⁺ using this compound.

General Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as ethanol or a slightly basic aqueous solution. Store in the dark to prevent photodegradation.

-

Buffer Solution: An acetate buffer (0.1 M, pH 5.2) is commonly used to maintain the optimal pH for complex formation and fluorescence measurement.

-

Metal Ion Standard Solutions: Prepare stock solutions of Al³⁺ and Ga³⁺ (e.g., 10 mM) from high-purity salts (e.g., AlCl₃, Ga(NO₃)₃) in deionized water. Prepare working standards by serial dilution of the stock solution.

Protocol for Aluminum (Al³⁺) Detection in Aqueous Samples

-

Sample Preparation: Collect the aqueous sample and filter if necessary to remove particulate matter. Adjust the pH of the sample to approximately 5.2 using the acetate buffer.

-

Reagent Addition: To a specific volume of the pH-adjusted sample in a cuvette, add a known concentration of the this compound working solution. A typical final concentration of this compound is in the micromolar range.

-

Incubation: Allow the solution to incubate for a sufficient time (e.g., 60 minutes) at a controlled temperature (e.g., 50°C) to ensure complete complex formation.

-

Fluorescence Measurement: Measure the fluorescence intensity of the solution using a spectrofluorometer. Set the excitation wavelength to approximately 500 nm and record the emission spectrum, with the peak expected around 575-590 nm.

-

Quantification: Create a calibration curve by measuring the fluorescence intensity of a series of standard Al³⁺ solutions of known concentrations treated with the same procedure. Determine the concentration of Al³⁺ in the sample by interpolating its fluorescence intensity on the calibration curve.

Protocol for Cellular Imaging of Aluminum (Al³⁺)

This protocol is adapted for the detection of intracellular aluminum.

-

Cell Culture and Treatment: Culture cells of interest under appropriate conditions. Expose the cells to the aluminum-containing medium for a desired period.

-

Washing: After treatment, wash the cells twice with a suitable nutrient medium (pH 4.0) to remove extracellular aluminum.

-

Fixation (Optional): For fixed-cell imaging, fix the cells with a suitable fixative like 2.5% paraformaldehyde.

-

Staining: Incubate the cells with a solution of this compound (e.g., 10 µM) in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 5.2) for 60 minutes at 50°C.

-

Washing: Wash the cells again to remove excess this compound.

-

Imaging: Observe the cells under a confocal laser scanning microscope. Use an excitation wavelength of around 488 nm and collect the emission in the range of 505-550 nm or a broader range to capture the Al-Lumogallion complex fluorescence.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and procedures described in this guide.

Selectivity

This compound exhibits high selectivity for certain trivalent metal ions, particularly Al³⁺. While it also forms a fluorescent complex with Ga³⁺, its response to many other common metal ions is significantly lower, making it a valuable tool for the selective detection of aluminum in complex matrices. The interference from other ions can often be minimized by controlling the pH and using masking agents. For instance, in some applications, o-phenanthroline has been used to minimize interference from iron.

Conclusion

This compound is a powerful and highly sensitive fluorescent probe for the detection of metal ions, most notably aluminum. Its "turn-on" fluorescence response, governed by the Chelation-Enhanced Fluorescence mechanism, provides a robust and reliable analytical signal. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in their respective fields of study, from environmental monitoring to biomedical research and drug development. The provided diagrams offer a clear visual representation of the underlying principles and workflows, facilitating a deeper understanding of this important analytical tool.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved fluorimetric determination of dissolved aluminium by micelle-enhanced this compound complex in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of serum aluminium using an ion-pair reversed-phase high-performance liquid chromatographic-fluorimetric system with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of serum and urinary aluminum by HPLC with fluorometric detection of Al-lumogallion complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Lumogallion Staining for Aluminum Detection in Plant Root Tissues

Introduction

Aluminum (Al) toxicity is a primary limiting factor for plant growth in acidic soils. Understanding the mechanisms of Al uptake, transport, and toxicity in plants is crucial for developing Al-tolerant crops. Lumogallion, a fluorescent dye, has emerged as a highly sensitive and specific tool for the in situ localization and quantification of Al in plant tissues. This application note provides a detailed protocol for this compound staining in plant root tissues, enabling researchers to visualize and analyze Al distribution at the cellular and subcellular levels.

Principle

This compound (5-chloro-3[(2,4-dihydroxyphenyl)azo]-2-hydroxybenzenesulfonic acid) forms a stable fluorescent complex with aluminum. The fluorescence emitted by the Al-Lumogallion complex can be visualized using fluorescence or confocal laser scanning microscopy. The intensity of the fluorescence is proportional to the aluminum concentration, allowing for semi-quantitative or quantitative analysis of Al distribution within the root tissues.[1] This method is reported to be more sensitive for Al detection under a confocal microscope compared to other dyes like Morin.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies that have utilized this compound staining to investigate aluminum uptake and accumulation in plant roots.

Table 1: Aluminum Uptake Rates in Arabidopsis thaliana Root Cells [3][4]

| Root Zone | Time of Exposure to 100 µM AlCl₃ | Maximum Rate of Al Uptake (µmol m⁻³ min⁻¹) |

| Meristematic Zone | 30 minutes | 2 - 3 |

| Mature Zone | 30 minutes | 3 - 7 |

Table 2: Intracellular Aluminum Concentration in Arabidopsis thaliana Root Cells after Exposure to 100 µM AlCl₃ [3]

| Duration of Exposure | Intracellular Al Concentration (µM) |

| 3 hours | 0.4 |

Experimental Protocols

This section provides a detailed methodology for this compound staining of plant root tissues, compiled from established research.

Materials

-

This compound (e.g., from Sigma-Aldrich)

-

Acetate buffer (0.1 M, pH 5.2)

-

Paraformaldehyde (2.5% in MOPS buffer, pH 7.0)

-

MOPS buffer

-

Citrate solution (10 mM) (for washing apoplastic Al)

-

Microscope slides and coverslips

-

Confocal laser scanning microscope or fluorescence microscope

Equipment

-

Incubator or water bath (50°C)

-

Microtome or vibratome for sectioning (optional)

-

pH meter

-

Forceps and fine paintbrushes for handling roots

Protocol

-

Plant Material and Aluminum Treatment:

-

Grow plants hydroponically or in a suitable medium.

-

Expose plant roots to the desired concentration of aluminum (e.g., 1.45 µM to 100 µM AlCl₃) in a nutrient solution at a controlled pH (e.g., pH 4.0-4.5) for a specific duration (e.g., 30 minutes to 72 hours).

-

-

Root Fixation (Optional, but recommended for structural preservation):

-

After Al treatment, wash the roots twice with the nutrient medium (pH 4.0).

-

Fix the roots with 2.5% paraformaldehyde in MOPS buffer (pH 7.0) for 12 hours at 4°C.

-

Remove the fixation solution.

-

-

Washing to Remove Apoplastic Aluminum (Crucial for visualizing intracellular Al):

-

Wash the roots with a 10 mM citrate solution to remove Al bound to the cell walls (apoplastic Al). This step is critical for differentiating between extracellular and intracellular aluminum.

-

-

Root Sectioning (Optional):

-

For detailed localization of Al within the root tissues, thin cross-sections or longitudinal sections (e.g., 150-250 µm) of the root tips can be prepared using a microtome or vibratome.

-

-

This compound Staining:

-

Prepare a staining solution of this compound in 0.1 M acetate buffer (pH 5.2). The concentration of this compound can vary, with 10 µM being a commonly used concentration.

-

Immerse the fixed roots or root sections in the this compound staining solution.

-

Incubate at 50°C for 60 minutes.

-

-

Mounting and Observation:

-

After staining, rinse the roots or sections with acetate buffer.

-

Mount the samples on a microscope slide with a coverslip.

-

Observe the fluorescence of the Al-Lumogallion complex under a confocal laser scanning microscope or a fluorescence microscope.

-

Microscopy Settings:

-

Excitation: An argon laser with an excitation line of 488 nm is commonly used.

-

Emission: The fluorescence emission is typically collected in the range of 505-550 nm.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the this compound staining protocol for plant root tissues.

Caption: Workflow for this compound staining of plant roots.

Considerations and Troubleshooting

-

Autofluorescence: Control experiments are essential to assess the level of autofluorescence in the root tissues. This includes imaging unstained roots and roots not exposed to aluminum.

-

pH Dependence: The fluorescence of the Al-Lumogallion complex is pH-dependent. Therefore, maintaining the recommended pH during the staining process is critical for reproducible results.

-

Fixation: While fixation helps preserve tissue morphology, it may alter the distribution of soluble ions. Researchers should consider the specific aims of their study when deciding whether to include a fixation step.

-

In Vivo Staining: For studying the dynamic flow of aluminum, in vivo staining of intact seedlings can be performed. This involves incubating live seedlings in a solution containing this compound.

By following this detailed protocol, researchers can effectively utilize this compound staining to gain valuable insights into the mechanisms of aluminum uptake, transport, and toxicity in plant roots.

References

- 1. Aluminum Accumulation at Nuclei of Cells in the Root Tip. Fluorescence Detection Using this compound and Confocal Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Sciences [jsac.or.jp]

- 3. Uptake of aluminium into Arabidopsis root cells measured by fluorescent lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Aluminum Detection in Brain Tissue Using Lumogallion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Lumogallion, a fluorescent probe, for the sensitive and specific detection of aluminum in human brain tissue. The protocols outlined below are based on established and validated methods, offering a reliable approach for investigating the role of aluminum in neurodegenerative diseases and other neurological conditions.

Introduction

Aluminum is a non-essential metal that has been implicated in the etiology of several neurodegenerative diseases, including Alzheimer's disease.[1][2] Visualizing and quantifying aluminum in brain tissue is crucial for understanding its pathological role. This compound [4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulphonic acid] is a fluorescent dye that binds with high affinity to the trivalent aluminum cation (Al³⁺).[1][2] The resulting Al³⁺-Lumogallion complex emits a characteristic orange fluorescence at approximately 590 nm when excited at around 500 nm, allowing for the specific identification of aluminum in tissue sections.[1] This method has been shown to be highly specific for aluminum, with no significant interference from other biologically relevant metal ions.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published protocols for the detection of aluminum in brain tissue using this compound.

Table 1: Reagent and Solution Concentrations

| Reagent/Solution | Concentration/pH | Reference |

| This compound Staining Solution | 1 mM in 50 mM PIPES buffer | |

| PIPES Buffer | 50 mM, pH 7.40 ± 0.05 | |

| Ethanol Series (for dewaxing) | 100%, 95%, 90%, 70%, 50%, 30% | |

| Sudan Black B (for autofluorescence quenching) | 0.01% or 0.10% w/v in 70% v/v ethanol |

Table 2: Experimental Timings and Conditions

| Experimental Step | Duration/Temperature | Reference |

| Tissue Section Cooling (prior to microtomy) | 3 hours on ice | |

| Tissue Section Drying (on hotplate) | 2 hours at 30°C | |

| This compound Incubation | 45 minutes at ambient temperature | |

| PIPES Buffer Rinses | 6 times | |

| Sudan Black B Incubation | Not specified | |

| Final Water Rinse | 30 seconds | |

| Mounting and Drying | Overnight at 4°C |

Table 3: Fluorescence Microscopy Parameters

| Parameter | Specification | Reference |

| Excitation Wavelength | ~500 nm | |

| Emission Wavelength | ~590 nm | |

| Fluorescence Filter Cube (Example) | U-MNIB3 (Excitation: 470–495 nm, Dichromatic Mirror: 505 nm, Long-pass Emission: 510 nm) |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the detection of aluminum in formalin-fixed, paraffin-embedded human brain tissue using this compound.

Reagent and Solution Preparation

-

1 mM this compound Staining Solution: Prepare a 1 mM solution of this compound (Tokyo Chemical Industry) in 50 mM PIPES buffer (Sigma-Aldrich). Adjust the pH to 7.40 ± 0.05. Store this solution in the dark when not in use.

-

50 mM PIPES Rinse Solution: Prepare a 50 mM PIPES buffer solution and adjust the pH to 7.40 ± 0.05.

-

Ethanol Gradient: Prepare a series of ethanol solutions in ultrapure water at concentrations of 100%, 95%, 90%, 70%, 50%, and 30%.

-

Clearing Agent: Use a commercially available clearing agent such as Histo-Clear™.

-

Mounting Medium: Use an aqueous mounting medium such as Fluoromount™.

-

(Optional) Sudan Black B Solution: Prepare a 0.01% or 0.10% (w/v) solution of Sudan Black B in 70% (v/v) ethanol. Centrifuge immediately before use.

Tissue Preparation

-

Tissue Fixation and Embedding: Use formalin-fixed, paraffin-embedded brain tissue blocks.

-

Sectioning:

-

Cool the paraffin blocks on ice for 3 hours before sectioning.

-

Cut 5 µm thick serial sections using a microtome.

-

Float the sections onto a 50°C water bath for approximately 30 seconds.

-

Mount the sections onto Superfrost® Plus slides.

-

Place the slides on a hotplate at 30°C for 2 hours to dry.

-

Store the slides at room temperature overnight to ensure they are fully dried.

-

Staining Protocol

-

Dewaxing and Rehydration:

-

Dewax the tissue sections using a clearing agent like Histo-Clear™.

-

Rehydrate the sections by passing them through a descending ethanol gradient (100%, 95%, 90%, 70%, 50%, 30%).

-

Immerse the slides in ultrapure water for 30 seconds to remove any residual alcohol.

-

-

This compound Staining:

-

Incubate the rehydrated tissue sections with 1 mM this compound solution for 45 minutes at ambient temperature, protected from light.

-

For autofluorescence control, incubate an adjacent serial section with 50 mM PIPES buffer only for the same duration.

-

-

Washing:

-

Rinse the slides six times with 50 mM PIPES buffer.

-

Perform a final rinse in ultrapure water for 30 seconds.

-

-

(Optional) Autofluorescence Quenching:

-

To minimize autofluorescence from sources like lipofuscin, post-incubate the stained sections with 0.01% or 0.10% w/v Sudan Black B.

-

Wash the sections six times with 70% v/v ethanol.

-

Rinse for 30 seconds in ultrapure water.

-

-

Mounting:

-

Mount the coverslips using an aqueous mounting medium (e.g., Fluoromount™).

-

Store the slides horizontally at 4°C overnight in the dark before imaging.

-

Fluorescence Microscopy and Imaging

-

Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for this compound. An example is a U-MNIB3 filter cube with an excitation filter of 470–495 nm, a dichromatic mirror at 505 nm, and a long-pass emission filter at 510 nm.

-

Imaging:

-

Acquire images of the this compound-stained sections. Aluminum will appear as a characteristic orange fluorescence.

-

Acquire images of the adjacent control sections (incubated in PIPES buffer only) to assess the level of autofluorescence. Yellow fluorescence is often associated with lipofuscin.

-

Bright green fluorescence in this compound-stained tissues may indicate the co-localization of aluminum and lipofuscin.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for aluminum detection in brain tissue.

This compound-Aluminum Interaction Pathway

Caption: this compound interaction with aluminum for fluorescence detection.

References

Application Notes and Protocols for HPLC Quantification of Aluminum with Lumogallion

Introduction

Aluminum, a ubiquitous element, is monitored in various matrices, including biological fluids, parenteral solutions, and environmental samples, due to its potential toxicity. This document outlines a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of aluminum. The method is based on the pre-column formation of a highly fluorescent complex between aluminum and Lumogallion (4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid). The resulting complex is then separated by reversed-phase HPLC and detected by fluorescence, offering high selectivity and sensitivity. This approach has been successfully applied to the determination of aluminum in human serum, urine, and parenteral solutions.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC-Lumogallion method as reported in various studies.

| Parameter | Serum[3] | Aqueous Solution | Urine | Parenteral Solutions |

| Limit of Detection (LOD) | 0.05 µg/L | 0.05 - 0.1 µg/L | 0.45 pg (on-column) | 0.1 µg/L |

| Limit of Quantification (LOQ) | 2.2 µg/L | Not Reported | Not Reported | Not Reported |

| Linear Range | Not Reported | 1 - 200 µg/L | Not Reported | Not Reported |

| Recovery | > 90% | > 90% | Not Reported | > 90% |

| Relative Standard Deviation (RSD) | Not Reported | < 1% at 50 µg/L | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed methodologies for sample preparation and HPLC analysis.

I. Reagents and Materials

-

Aluminum standard solutions

-

This compound reagent

-

Perchloric acid (0.83 mol/L)

-

Sodium hydroxide (2 mol/L)

-

Methanol

-

Potassium hydrogen phthalate (0.2 mol/L and 0.02 M)

-

Acetonitrile (HPLC grade)

-

Distilled deionized water

-

LiChrosorb RP-18 column or equivalent C18 column

II. Sample Preparation

A. Serum Samples

-

To deproteinize, mix serum samples with 0.83 mol/L perchloric acid.

-

Centrifuge the mixture.

-

Collect the supernatant and mix it with the this compound reagent.

-

Allow the complex to form for 1 hour at pH 5 ± 0.5.

B. Urine Samples

-

Pretreat urine samples with 2 mol/L sodium hydroxide and methanol.

-

Incubate at -20°C for 1 hour.

-

Centrifuge the mixture and discard the supernatant.

-

Resuspend the precipitate in perchloric acid.

-

Add the this compound reagent and allow the complex to form for 1 hour at pH 5 ± 0.5.

C. Parenteral Solutions and Injections

-

Dilute the samples as needed with distilled deionized water.

-

Add the this compound reagent.

-

Adjust the pH to 5 ± 0.5 and allow 1 hour for complex formation.

III. HPLC Analysis

A. Chromatographic Conditions from Clinical Chemistry Study

-

Mobile Phase: A mixture of 100 mL of 0.2 mol/L potassium hydrogen phthalate, 220 mL of acetonitrile, and distilled deionized water to make up 1 liter.

-

Flow Rate: 1 mL/min

-

Injection Volume: 5 µL

-

Column: A suitable reversed-phase column.

-

Detection: Fluorescence detector with excitation at 500 nm and emission at 575 nm.

-

Elution Time: The major aluminum-lumogallion complex elutes at approximately 3.5 minutes.

B. Chromatographic Conditions from Journal of Chromatography B: Biomedical Applications Study

-

Mobile Phase: 30% acetonitrile, 70% 0.02 M potassium hydrogen phthalate, and 10 µM this compound.

-

Column: LiChrosorb RP-18

-

Detection: Fluorescence detector with excitation at 505 nm and emission at 574 nm.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the HPLC quantification of aluminum using this compound.

Caption: Experimental workflow for HPLC quantification of aluminum.

Caption: Logical relationship of the analytical method.

References

- 1. Determination of serum and urinary aluminum by HPLC with fluorometric detection of Al-lumogallion complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Determination of serum aluminium using an ion-pair reversed-phase high-performance liquid chromatographic-fluorimetric system with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Visualizing Intracellular Aluminum with Lumogallion using Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum is the most abundant metal in the earth's crust and is increasingly implicated in various cellular processes and pathologies. Accurate detection and visualization of intracellular aluminum are crucial for understanding its biological roles and toxicological effects. Lumogallion [4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulphonic acid] is a highly sensitive and specific fluorescent probe for aluminum.[1][2] Upon binding to Al³⁺ ions, this compound forms a stable 1:1 complex that emits a characteristic orange fluorescence, enabling the visualization of intracellular aluminum distribution.[1][3] This application note provides a detailed protocol for staining and imaging intracellular aluminum in cultured cells using this compound with confocal laser scanning microscopy.

Principle of Detection